ラパコニチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

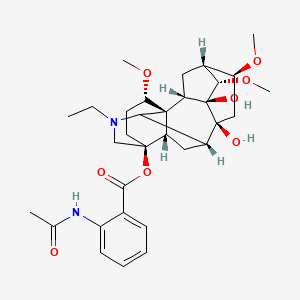

Lappaconitine is a C18-diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai. It has been used as a pain relief medicine in China for over 30 years. This compound is known for its strong analgesic properties and has been employed in various forms, including pills, capsules, transdermal patches, and injections .

科学的研究の応用

Lappaconitine has a wide range of scientific research applications:

作用機序

Target of Action

Lappaconitine primarily targets voltage-gated sodium channels . It specifically inhibits the neuronal isoform of voltage-gated sodium channel 1.7 (Nav1.7) stably expressed in human embryonic kidney (HEK293) cells . Other targets include Acetylcholinesterase, P2X purinoceptor 3, and Sodium channel protein type V alpha subunit .

Mode of Action

Lappaconitine interacts with its targets by inhibiting voltage-gated sodium channels . It promotes the release of norepinephrine and inhibits the release of substance P in the synaptic cleft . This inhibition is voltage-dependent and occurs in a slow and irreversible manner .

Biochemical Pathways

Lappaconitine affects several biochemical pathways. It significantly impacts retinol metabolism and glycerophospholipid metabolism, which may exacerbate inflammatory reactions and initiate persistent pain . Additionally, it slightly affects linoleic acid metabolism, arachidonic acid metabolism, and alanine, aspartate, and glutamate metabolism .

Pharmacokinetics

Preliminary theoretical ADME properties of norditerpenoid alkaloids, which include Lappaconitine, suggest promising data . .

Result of Action

Lappaconitine has significant molecular and cellular effects. It reduces cell viability and suppresses cell proliferation . It induces G0/G1 cell cycle arrest through the inhibition of Cyclin D1, p-Rb, and induction of p21 and p53 . Furthermore, it triggers apoptosis through the activation of mitochondrial-mediated pathways .

Action Environment

The action, efficacy, and stability of Lappaconitine can be influenced by various environmental factors. For instance, the analgesic effects of Lappaconitine can be affected by the physiological state of the organism, such as the presence of inflammation or neuropathic pain . .

生化学分析

Biochemical Properties

Lappaconitine interacts with various enzymes, proteins, and other biomoleculesIt is known that Lappaconitine has significant effects on chronic pain .

Cellular Effects

Lappaconitine influences cell function by affecting various cellular processes. It has been shown to have significant effects on inflammatory reactions and persistent pain

Molecular Mechanism

The molecular mechanism of Lappaconitine’s action is complex and involves multiple interactions at the molecular level. It is known to affect retinol metabolism and glycerophospholipid metabolism, which may exacerbate inflammatory reactions and initiate persistent pain . It also slightly affects linoleic acid metabolism, arachidonic acid metabolism, and alanine, aspartate, and glutamate metabolism .

Dosage Effects in Animal Models

The effects of Lappaconitine vary with different dosages in animal models. It has been shown that both 4 mg/kg Lappaconitine and 8 mg/kg Lappaconitine could significantly improve the paw withdrawal latency (PWL) of rats

Metabolic Pathways

Lappaconitine is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels

準備方法

Synthetic Routes and Reaction Conditions: Lappaconitine can be synthesized through various chemical transformations. For instance, hydrolysis in basic solution produces lappaconine, which can be further acetylated to form triacetate. Oxidation of lappaconine by potassium permanganate gives 19-oxolappaconine . Acid hydrolysis using sulfuric acid yields N-deacetyllappaconitine .

Industrial Production Methods: The industrial production of lappaconitine involves extraction from the roots of Aconitum species. The extracted compound is then purified and formulated into various pharmaceutical forms. Transdermal patches, for example, are prepared using a solvent evaporation method where lappaconitine is dissolved in ethanol and mixed with pressure-sensitive adhesives .

化学反応の分析

Types of Reactions: Lappaconitine undergoes several types of chemical reactions, including hydrolysis, acetylation, and oxidation.

Common Reagents and Conditions:

Hydrolysis: Basic or acidic conditions using reagents like sulfuric acid or hydrochloric acid.

Acetylation: Acetic anhydride in the presence of p-toluenesulfonic acid.

Oxidation: Potassium permanganate.

Major Products:

Hydrolysis: Lappaconine and N-deacetyllappaconitine.

Acetylation: Triacetate derivatives.

Oxidation: 19-oxolappaconine.

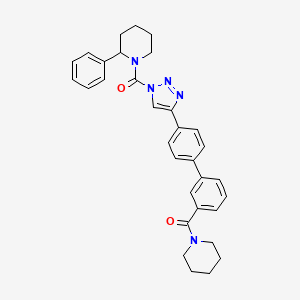

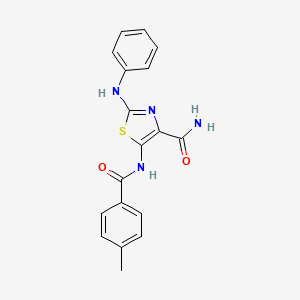

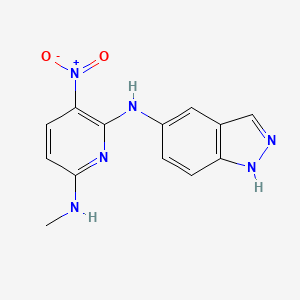

類似化合物との比較

Lappaconitine is unique among diterpenoid alkaloids due to its strong analgesic properties and non-addictive nature. Similar compounds include:

Aconitine: Another diterpenoid alkaloid with potent analgesic effects but higher toxicity.

Mesaconitine: Similar in structure but less potent in terms of analgesic activity.

Hypaconitine: Known for its analgesic properties but also associated with higher toxicity

Lappaconitine stands out due to its balance of efficacy and safety, making it a valuable compound in pain management.

特性

CAS番号 |

32854-75-4 |

|---|---|

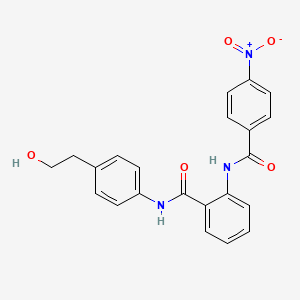

分子式 |

C32H44N2O8 |

分子量 |

584.7 g/mol |

IUPAC名 |

[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

InChI |

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+/m1/s1 |

InChIキー |

NWBWCXBPKTTZNQ-QOQRDJBUSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

異性体SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

正規SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lappaconitine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)

![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)

![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)

![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)